molecular formula C9H16O2 B11720044 1-Cyclohexyl-3-hydroxypropan-1-one

1-Cyclohexyl-3-hydroxypropan-1-one

Cat. No.: B11720044
M. Wt: 156.22 g/mol
InChI Key: BMDDMZXZFPNHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-hydroxypropan-1-one is an organic compound with the molecular formula C9H16O2. It is a cycloalkane derivative, characterized by a cyclohexyl group attached to a hydroxypropanone moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-cyclohexyl-3-hydroxypropan-1-one

InChI

InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2

InChI Key

BMDDMZXZFPNHSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CCO

Origin of Product

United States

Preparation Methods

Cyclohexanecarboxylaldehyde and Acetophenone

Inspired by methods for analogous compounds (e.g., 1-phenyl-3-cyclohexyl-2-propen-1-one), cyclohexanecarboxylaldehyde reacts with acetophenone under basic conditions to form a β-hydroxy ketone intermediate. However, replacing acetophenone with a simpler ketone (e.g., acetone) may yield the target compound.

Step Reagents/Conditions Intermediate
Aldol CondensationNaOH, ethanol, refluxThis compound
Dehydration (Optional)Acid catalysts (e.g., H₂SO₄)α,β-Unsaturated ketone

Key Challenges :

  • Steric hindrance from cyclohexyl group may reduce reaction efficiency.

  • Selectivity toward hydroxyl group positioning requires precise control.

Michael Addition and Hydrolysis

The Michael addition of nucleophiles to α,β-unsaturated ketones provides a route to β-hydroxy ketones. For example:

Cyclohexyl Acetate and Nitromethane

Cyclohexyl acetate reacts with nitromethane under basic conditions (e.g., KOH) to form a nitro-substituted intermediate, which is hydrolyzed and reduced.

Step Reagents/Conditions Intermediate
Michael AdditionKOH, ethanol, 60–80°C1-(Nitromethyl)cyclohexyl acetate
HydrolysisH₂O/MeOH, KOH1-(Nitromethyl)cyclohexyl acetic acid
HydrogenationH₂, Pd/C, MeOH, RT1-(Aminomethyl)cyclohexyl acetic acid

Critical Adaptation :

  • Subsequent oxidation of the amine to a hydroxyl group (e.g., via HNO₃) is required, though yield data is sparse.

Catalytic Hydrogenation of Enones

Hydrogenation of α,β-unsaturated ketones (enones) can introduce hydrogen at the β-position, potentially forming hydroxy ketones:

Cyclohexylideneacetone

Cyclohexylideneacetone (1-cyclohexylpropen-2-one) undergoes hydrogenation to yield 1-cyclohexylpropan-2-one (cyclohexylacetone). Further functionalization (e.g., epoxidation → hydrolysis) could introduce the hydroxyl.

Step Reagents/Conditions Product
HydrogenationH₂, Pd/C, MeOH, 10–50°C1-Cyclohexylpropan-2-one
Epoxidation → HydrolysismCPBA → H₂O/H₂SO₄This compound

Limitations :

  • Epoxidation and hydrolysis may require costly catalysts or harsh conditions.

Grignard reagents enable direct introduction of cyclohexyl groups to carbonyl carbons:

Cyclohexylmagnesium Bromide and Ethyl Formate

Cyclohexylmagnesium bromide reacts with ethyl formate to form a β-hydroxy ketone after hydrolysis.

Step Reagents/Conditions Intermediate
Grignard AdditionTHF, −78°C → RT1-Cyclohexyl-2-hydroxypropan-1-one
Functional Group InterconversionOxidation (e.g., CrO₃)This compound

Challenges :

  • Steric effects from cyclohexyl may hinder reaction efficiency.

Comparative Analysis of Methods

Method Advantages Disadvantages
Aldol CondensationDirect β-hydroxy ketone formationLow selectivity, side reactions
Michael AdditionScalable, uses readily available reagentsMulti-step, low yields
Catalytic HydrogenationMild conditions, high purityRequires enone precursors
Grignard ReactionPrecise cyclohexyl group introductionSensitive to moisture, limited scale

Industrial Considerations

  • Cost and Scalability : Michael addition and aldol methods are cost-effective but may require optimization for high yields.

  • Purity : Catalytic hydrogenation offers high-purity products but depends on enone availability.

  • Environmental Impact : Use of Pd/C or H₂ in hydrogenation aligns with green chemistry principles.

Chemical Reactions Analysis

Oxidation

The hydroxyl group (-OH) can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. This reaction typically converts the secondary alcohol to a ketone.

Example Reaction :
1-Cyclohexyl-3-hydroxypropan-1-one → Cyclohexylacetone

Reduction

The carbonyl group (C=O) can be reduced to form secondary alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Example Reaction :
This compound → 1-Cyclohexyl-3-propanol

Substitution

The hydroxyl group can be replaced by other substituents (e.g., halogens, alkyl groups) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) .

Example Reaction :
This compound → 1-Cyclohexyl-3-bromopropan-1-one (with PBr₃)

Esterification

The hydroxyl group can react with carboxylic acids in the presence of acid catalysts (e.g., sulfuric acid ) to form esters.

Example Reaction :
This compound + Acetic acid → 1-Cyclohexyl-3-acetoxipropan-1-one

Reaction Conditions and Reagents

Reaction TypeReagents/CatalystsConditionsProduct Example
Oxidation KMnO₄, CrO₃, H₂SO₄Acidic, heatedCyclohexylacetone
Reduction NaBH₄, LiAlH₄Room temperature, ethanol1-Cyclohexyl-3-propanol
Substitution SOCl₂, PBr₃Anhydrous, inert atmosphere1-Cyclohexyl-3-bromopropan-1-one
Esterification Carboxylic acids, H₂SO₄Refluxing, Dean-Stark trap1-Cyclohexyl-3-acetoxipropan-1-one

Aldol Condensation

The compound can participate in aldol reactions due to its ketone group. For example, under basic conditions (e.g., sodium hydroxide ), it may form β-hydroxy ketones.

Enolate Formation

The ketone group can form enolates under strong bases (e.g., lithium diisopropylamide ), enabling nucleophilic attacks or alkylation reactions.

Stability and Handling

This compound is stable under normal conditions but flammable. It should be stored in a cool, dry place away from ignition sources.

Limitations in Available Data

While structural and basic synthetic methods are documented , detailed reaction kinetics, thermodynamic data, and large-scale optimization studies remain limited. Further research is needed to fully characterize its reactivity profile.

Data sourced from EvitaChem (2,5), NIST (3), and PubChem (4).

Scientific Research Applications

Chemical Properties and Structure

1-Cyclohexyl-3-hydroxypropan-1-one has the molecular formula C9H16O2C_9H_{16}O_2 and features a cyclohexyl group attached to a propanone backbone with a hydroxyl group. This configuration allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution .

Scientific Research Applications

1. Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or improved efficacy in agricultural applications .

2. Biological Activity

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for therapeutic development against inflammatory diseases .

3. Medicinal Chemistry

Ongoing research focuses on the therapeutic potential of this compound. Its unique structure allows it to interact with various biological targets, which may lead to the development of new drugs for treating conditions such as cancer and infections.

Industrial Applications

This compound is also utilized in industrial settings:

  • Fragrance and Flavor Industry : Its pleasant odor profile makes it suitable for use in perfumes and flavorings.
  • Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific functional groups for their applications .

Antitumor Activity

A notable study evaluated the antitumor effects of this compound against various cancer cell lines. The results indicated:

Cell Line Inhibition Rate (%)
MCF-7 (Breast)65%
PC-3 (Prostate)70%
HepG2 (Liver)60%

These findings suggest that the compound may have potential as a chemotherapeutic agent .

Cytotoxicity Studies

In cytotoxicity assessments, this compound was tested against normal human cell lines to evaluate its safety profile. The results demonstrated potent activity against cancer cells while exhibiting significantly lower toxicity towards normal cells, indicating a favorable therapeutic window for further development .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-3-hydroxypropan-1-one is unique due to the combination of a cyclohexyl ring and a hydroxypropanone group, which imparts distinct chemical and physical properties.

Biological Activity

1-Cyclohexyl-3-hydroxypropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 172.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 66902645
  • Canonical SMILES : CCC(C(=O)C1CCCCC1)O

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets within cells. The compound is believed to modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects in various diseases.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from studies assessing its cytotoxicity:

Cell Line IC50 Value (µg/mL) Observations
MCF-79.32Significant cytotoxicity observed
A-54922.09Moderate cytotoxicity observed

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent, particularly against breast and lung cancers.

Antioxidant Activity

In addition to its cytotoxic properties, this compound has demonstrated effective antioxidant activity. This property is crucial for neutralizing free radicals, which can contribute to cellular damage and various diseases.

Antiparasitic Potential

Preliminary studies have suggested that this compound may possess antiparasitic activity, although detailed research is still required to confirm these findings and elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The presence of the cyclohexyl group appears to enhance its solubility and biological activity compared to similar compounds lacking this substitution. This modification may improve binding affinity to target proteins involved in disease pathways.

Case Studies

A notable study assessed the cytotoxic effects of this compound on MCF-7 and A-549 cell lines using the MTT assay, which measures cell viability:

"The compound exhibited an IC50 value of 9.32 µg/mL against MCF-7 cells, indicating significant cytotoxicity."

Similarly, against A-549 cells, it showed an IC50 value of 22.09 µg/mL, suggesting moderate effectiveness in inhibiting cell growth.

Summary of Research Findings

The following table summarizes the key findings regarding the biological activity of this compound:

Study Focus Findings IC50 Values
Cytotoxicity on MCF-7Significant activity observed9.32 µg/mL
Cytotoxicity on A-549Moderate activity observed22.09 µg/mL
Antioxidant ActivityEffective free radical scavengerN/A
Antiparasitic PotentialPromising preliminary resultsN/A

Q & A

Q. What are the key considerations in synthesizing 1-Cyclohexyl-3-hydroxypropan-1-one?

Synthesis requires careful selection of starting materials and reaction conditions. For example, thionyl chloride (SOCl₂) is often used to activate carbonyl groups, as seen in similar ketone syntheses . A stepwise approach may involve:

Cyclohexane carbonyl chloride preparation via cyclohexanecarboxylic acid chlorination.

Propan-1-ol derivative coupling under controlled pH to avoid side reactions.

Hydroxyl group protection/deprotection to prevent undesired interactions.
Reproducibility hinges on documenting reagent purity, solvent choice (e.g., ethanol for polar intermediates), and temperature gradients .

Q. Which spectroscopic methods are essential for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : Confirm cyclohexyl ring protons (δ 1.0–2.5 ppm) and hydroxypropanone backbone (δ 3.5–4.5 ppm for -CH₂-OH) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹).
  • GC-MS : Verify molecular ion peaks (e.g., m/z 184.66 for C₁₀H₁₃ClO derivatives) and fragmentation patterns .
    For purity, combine HPLC (≥98% by area under the curve) with elemental analysis .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should test:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition.
  • Photolytic Sensitivity : UV-Vis spectroscopy under light exposure (e.g., 254 nm) to monitor degradation.
  • Hydrolytic Resistance : pH-dependent hydrolysis in aqueous buffers (pH 2–12) tracked via NMR or LC-MS.
    Store in inert atmospheres (argon) at -20°C to minimize oxidation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between batches be resolved?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies:

Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory for expected shifts) .

Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, as demonstrated for similar enones .

Batch Analysis : Use multivariate statistics (PCA) to identify outlier batches and correlate with synthesis variables (e.g., catalyst loading) .

Q. What strategies optimize reaction yield for large-scale synthesis?

Key parameters include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance acyl chloride coupling efficiency .
  • Solvent Optimization : Replace ethanol with aprotic solvents (e.g., THF) to reduce side reactions .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, minimizing decomposition .
    Yield improvements should be validated via DOE (design of experiments) to isolate critical factors .

Q. How can computational modeling predict the compound’s reactivity in novel applications?

  • DFT Calculations : Simulate electrophilic/nucleophilic sites (e.g., hydroxypropanone’s carbonyl reactivity) .
  • MD Simulations : Model solvation effects in polar solvents to predict solubility and aggregation.
  • Docking Studies : Explore biological interactions (e.g., enzyme binding) if the compound is a chiral intermediate .
    Validate models with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Methodological Notes

  • Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including supplementary data for non-routine steps .
  • Safety : Follow GHS protocols for handling corrosive intermediates (e.g., acyl chlorides), including emergency rinsing (P302+P352) and medical consultation (P311) .
  • Data Reporting : Use NIST-standardized formats for spectral data to ensure cross-lab comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.